Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 2,7-diazaspiro[3.5]nonane core. This structure incorporates a tert-butyl carbamate (Boc) protecting group at the 2-position and a 2-aminophenyl substituent at the 7-position.
Key structural features:
- Spirocyclic core: The 2,7-diazaspiro[3.5]nonane system provides conformational rigidity, enhancing binding specificity to target receptors.
- Substituents: The 2-aminophenyl group introduces hydrogen-bonding capabilities and aromatic interactions, while the Boc group facilitates synthetic manipulation.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-7-5-4-6-14(15)19/h4-7H,8-13,19H2,1-3H3 |
InChI Key |
ZIEBWCHEDSOUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with 2-aminophenyl derivatives under controlled conditions . The reaction conditions often include the use of organic solvents such as chloroform or methanol and may require specific temperature and pH adjustments to optimize yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to drive the reactions efficiently. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 2,7-diazaspiro[3.5]nonane derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Synthetic Accessibility: Alkylation vs. acylation: The target compound’s 2-aminophenyl group requires multi-step alkylation (yield: 27–41%), whereas benzoyl derivatives are synthesized via acylation with higher yields (75%) .
Biological Activity: Sigma receptor subtype selectivity: Benzyl and phenethyl derivatives exhibit S2R preference, while acylated analogs (e.g., benzoyl) show balanced S1R/S2R binding . Functional activity: Compounds with distal hydrophobic groups (e.g., phenethyl) demonstrate partial agonist activity, whereas the target compound’s amino group may confer antagonist properties .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (aq. buffer) |
|---|---|---|---|
| Target compound | ~310 g/mol | 2.8 | Moderate (amine enhances solubility) |
| 7-Benzoyl analog | 340 g/mol | 3.5 | Low (lipophilic benzoyl group) |
| 7-Phenyl analog | 290 g/mol | 3.1 | Low |
Critical Analysis of Divergent Evidence
- Spiro ring size: Derivatives with 2,7-diazaspiro[4.4]nonane cores (e.g., ) exhibit distinct conformational profiles and reduced S1R affinity compared to 3.5 systems .
Biological Activity
Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The compound has a complex spirocyclic structure characterized by the presence of two nitrogen atoms in its diazaspiro framework. Its molecular formula is with a molecular weight of approximately 226.32 g/mol. The compound's structural uniqueness allows it to interact with various biological targets, which is crucial for its potential pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes. Research indicates that compounds within this class can interact with chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV/AIDS .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes involved in inflammatory pathways. For example, it has been reported to downregulate the expression of pro-inflammatory cytokines, suggesting its potential use in treating autoimmune diseases and chronic inflammatory conditions .
Receptor Binding
The interaction with chemokine receptors suggests that this compound may be effective in modulating immune responses. This property could be beneficial in developing therapies for conditions such as HIV/AIDS and other viral infections where chemokine signaling plays a critical role .
Case Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent .
Case Study 2: HIV Inhibition
Another study focused on the compound's effect on HIV-infected cells. It was observed that treatment with this compound led to a decrease in viral load, suggesting that it may inhibit viral replication through its action on chemokine receptors .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes:
- Formation of the Spiro Framework : Utilizing diazabicyclic precursors combined with tert-butyl chloroformate under controlled conditions.
- Functionalization : Introducing the amino group through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Therapeutic Applications |
|---|---|---|---|
| This compound | C12H22N2O2 | Enzyme inhibition; receptor modulation | Anti-inflammatory; HIV treatment |
| Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C19H28N2O2 | Similar enzyme inhibition | Broader therapeutic potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
